molecular formula C16H11N3O3S B3160580 7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-17-4

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3160580
CAS No.: 866132-17-4
M. Wt: 325.3 g/mol
InChI Key: ZQTSDQNGRRRCPX-UHFFFAOYSA-N
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Description

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of 5-amino-1H-pyrazole with various carbonyl compounds. Common synthetic routes include the reaction of 5-amino-1H-pyrazole with β-diketones, 1,5-diketones, β-ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, unsaturated ketones, unsaturated thiones, unsaturated esters, and unsaturated dienones . These reactions are often carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green synthetic approaches, such as ultrasonic irradiation, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an AHR antagonist, it binds to the aryl hydrocarbon receptor, preventing its activation and subsequent transcription of target genes . This inhibition can modulate various biological pathways, including those involved in cancer progression and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features and its potent activity as an AHR antagonist. This distinguishes it from other similar compounds, which may have different targets and mechanisms of action.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-23(21,12-5-2-1-3-6-12)15-11-18-19-13(8-9-17-16(15)19)14-7-4-10-22-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTSDQNGRRRCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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